6,7-Dibromo-1,4-dihydroquinoxaline-2,3-dione
Overview
Description
6,7-Dibromo-1,4-dihydroquinoxaline-2,3-dione is a chemical compound belonging to the quinoxaline family This compound is characterized by the presence of two bromine atoms at the 6 and 7 positions of the quinoxaline ring, and two keto groups at the 2 and 3 positions
Mechanism of Action
Target of Action
Quinoxaline derivatives, a class of compounds to which this molecule belongs, are known to interact with various targets, receptors, or microorganisms .
Mode of Action
It is suggested that the compound may interact with its targets through electron donation and acceptance, leading to the formation of a feedback bond . This interaction could result in changes at the molecular level, potentially affecting the function of the target.
Biochemical Pathways
Quinoxaline derivatives are known to exhibit diverse pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Quinoxaline derivatives have been reported to exhibit a wide range of biological activities, including anti-cancer, anti-microbial, anti-convulsant, anti-tuberculosis, anti-malarial, anti-leishmanial, anti-hiv, anti-inflammatory, anti-oxidant, anti-alzheimer’s, anti-diabetic, anti-covid, anti-dengue, anti-parkinsons, 5ht3 receptor antagonist, and anti-amoebiasis activities .
Action Environment
It is known that the compound should be stored in a dry environment at room temperature .
Biochemical Analysis
Cellular Effects
It is known that this compound is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently limited .
Metabolic Pathways
Information on any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, is currently limited .
Transport and Distribution
Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently limited .
Subcellular Localization
Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently limited .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dibromo-1,4-dihydroquinoxaline-2,3-dione typically involves the bromination of 1,4-dihydroquinoxaline-2,3-dione. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an organic solvent such as acetic acid or chloroform under controlled temperature conditions to ensure selective bromination at the 6 and 7 positions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
6,7-Dibromo-1,4-dihydroquinoxaline-2,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The compound can be reduced to form 6,7-dihydroxy-1,4-dihydroquinoxaline-2,3-dione using reducing agents like sodium borohydride.
Oxidation Reactions: Oxidation can lead to the formation of quinoxaline-2,3-dione derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Reduction: Sodium borohydride in an alcohol solvent.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products
Substitution: Formation of 6,7-disubstituted quinoxaline-2,3-dione derivatives.
Reduction: Formation of 6,7-dihydroxy-1,4-dihydroquinoxaline-2,3-dione.
Oxidation: Formation of quinoxaline-2,3-dione derivatives.
Scientific Research Applications
6,7-Dibromo-1,4-dihydroquinoxaline-2,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethyl-1,4-dihydroquinoxaline-2,3-dione: Similar structure but with methyl groups instead of bromine atoms.
6,7-Dinitro-1,4-dihydroquinoxaline-2,3-dione: Contains nitro groups instead of bromine atoms.
Uniqueness
6,7-Dibromo-1,4-dihydroquinoxaline-2,3-dione is unique due to the presence of bromine atoms, which impart distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
6,7-dibromo-1,4-dihydroquinoxaline-2,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2N2O2/c9-3-1-5-6(2-4(3)10)12-8(14)7(13)11-5/h1-2H,(H,11,13)(H,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXPGHAWNRHHJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)Br)NC(=O)C(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.94 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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